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molecular formula C21H14O B4758644 Phenyl-[4-(phenylethynyl)phenyl]methanone CAS No. 57542-59-3

Phenyl-[4-(phenylethynyl)phenyl]methanone

Cat. No. B4758644
M. Wt: 282.3 g/mol
InChI Key: APNHTMSSOMMQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943613B2

Procedure details

In argon atmosphere, 0.15 M Solution of tri-tert-butylphosphine in cyclohexane (12.0 mL, 18.0 mmol) was added to a stirred suspension of copper(I) iodide (350 mg, 1.8 mmol) and dichloro(bisbenzonitrile)palladium (350 mg, 0.9 mmol) in tetrahydrofuran (100 mL) at ambient temperature. The mixture was stirred for 5 min, N,N-diisopropylamine (4.5 mL, 30 mmol) was added, the mixture was stirred for next 5 min and then a solution of 4-bromobenzophenone (3.92 g, 15 mmol) and phenylacetylene (2.30 g, 22.5 mmol) in tetrahydrofuran (20 mL) was added dropwise during 15 min. The reaction mixture was stirred at ambient temperature overnight and then diluted with benzene (200 mL). The benzene solution was washed with water (2×80 mL) and 1.5 M aqueous solution of tartaric acid (30 mL); the organic solution was dried with anhydrous magnesium sulfate and subsequently evaporated in vacuo. The residue was purified by column chromatography (silica gel Fluka 60, hexane/ethyl acetate 95:5) yielding phenyl-[4-(phenylethynyl)phenyl]methanone.
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro(bisbenzonitrile)palladium
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
copper(I) iodide
Quantity
350 mg
Type
catalyst
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
3.92 g
Type
reactant
Reaction Step Four
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C1CCCCC1.C(NC(C)C)(C)C.Br[C:28]1[CH:41]=[CH:40][C:31]([C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])=[CH:30][CH:29]=1.[C:42]1([C:48]#[CH:49])[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>O1CCCC1.C1C=CC=CC=1.[Cu]I>[C:34]1([C:32]([C:31]2[CH:40]=[CH:41][C:28]([C:49]#[C:48][C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)=[CH:29][CH:30]=2)=[O:33])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCCCC1
Name
dichloro(bisbenzonitrile)palladium
Quantity
350 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
copper(I) iodide
Quantity
350 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
3.92 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for next 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The benzene solution was washed with water (2×80 mL) and 1.5 M aqueous solution of tartaric acid (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
subsequently evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel Fluka 60, hexane/ethyl acetate 95:5)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C1=CC=C(C=C1)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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